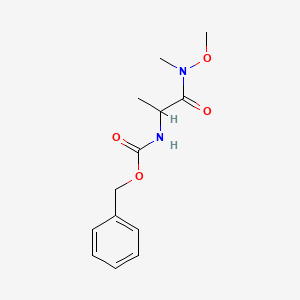

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

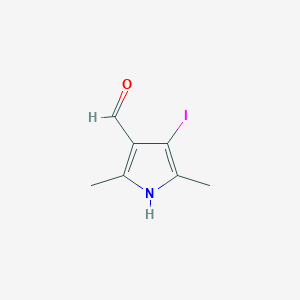

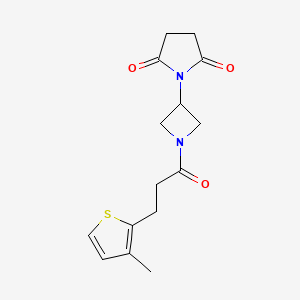

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a type of carbamate compound . Carbamates are useful protecting groups for amines, essential for the synthesis of peptides . They can be installed and removed under relatively mild conditions . The carboxybenzyl (CBz) group, which is a part of this compound, has a benzyl group and can be removed using catalytic hydrogenation .

Synthesis Analysis

The synthesis of carbamates, such as Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate, involves the use of amine protecting groups . These groups are essential for the synthesis of peptides . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . It can be removed with strong acid (trifluoroacetic acid) or heat . The carboxybenzyl (CBz) group has a benzyl group and can be removed using catalytic hydrogenation (Pd-C, H2) .Molecular Structure Analysis

The molecular structure of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is characterized by the presence of a carbamate group . This group is a key component in the structure of this compound and plays a crucial role in its chemical properties and reactions .Chemical Reactions Analysis

The chemical reactions involving Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate are primarily associated with its role as a protecting group for amines . The carbamate group can be installed and removed under relatively mild conditions . The removal of the carbamate group can be achieved through various methods, including the use of strong acid or heat for the Boc group, and catalytic hydrogenation for the CBz group .Physical And Chemical Properties Analysis

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is a solid compound . It is insoluble in water but soluble in organic solvents such as benzene .Scientific Research Applications

Synthesis of Amides

This compound has been used in the practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Antibacterial Activity

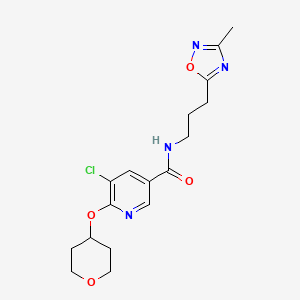

Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been found to have potent inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m showed the best potency with MICs of 0.5 µg/mL (S. aureus) and 1 µg/mL (E. coli), respectively .

3. Preparation of Peptides and Their Mimetics N-(Protected α-aminoacyl)benzotriazoles are powerful acylating agents, and they are used frequently for preparing peptides and their mimetics and conjugates . The compound Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate has been used in the synthesis and characterization of a new benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate .

Mechanism of Action

The mechanism of action of Benzyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate is related to its function as a protecting group for amines . In this role, it protects the amine group during the synthesis of peptides, preventing unwanted reactions . The carbamate group can be selectively removed under certain conditions, allowing for the controlled synthesis of peptides .

Future Directions

The use of carbamates as protecting groups for amines has significant implications for the synthesis of peptides . The ability to install and remove these groups under relatively mild conditions provides a high degree of control over the synthesis process . This could potentially lead to the development of more efficient and versatile methods for peptide synthesis .

properties

IUPAC Name |

benzyl N-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-10(12(16)15(2)18-3)14-13(17)19-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLCBIYQXRMNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2391936.png)

![3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2391942.png)

![3-Oxabicyclo[4.1.0]heptan-7-amine;hydrochloride](/img/structure/B2391946.png)

![(NE)-N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine](/img/structure/B2391948.png)